N-(8-quinolinyl)-1-piperidinesulfonamide
Description
Properties
CAS No. |
927639-56-3 |
|---|---|
Molecular Formula |
C14H17N3O2S |
Molecular Weight |
291.37g/mol |
IUPAC Name |
N-quinolin-8-ylpiperidine-1-sulfonamide |
InChI |
InChI=1S/C14H17N3O2S/c18-20(19,17-10-2-1-3-11-17)16-13-8-4-6-12-7-5-9-15-14(12)13/h4-9,16H,1-3,10-11H2 |
InChI Key |
OLFJLGIVWNZQFO-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3 |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(8-Quinolinyl)methanesulfonamide (Compound 22)
8-Quinolinyl 4-Methyl-3-(1-piperidinylsulfonyl)benzoate (QMPSB)
- Structure: Piperidinylsulfonyl group attached to a benzoate ester at the 8-position of quinoline.
- Activity: Synthetic cannabimimetic found in herbal incense; acts on cannabinoid receptors due to the benzoate ester’s lipophilicity .
- Key Difference : The ester linkage and benzoate group confer distinct pharmacokinetic properties, favoring central nervous system penetration compared to the sulfonamide derivative.
N-(1H-2-Quinolon-1-yl)benzenesulfonamide Derivatives
- Structure: Sulfonamide at the 1-position of 2-quinolone (a ketone-containing analog of quinoline).
- Synthesis: Reacting 2-quinolone derivatives with benzenesulfonyl chloride in pyridine .
- Key Difference: The 2-quinolone core lacks the aromatic N-heterocycle’s chelation capacity, reducing metal-binding activity compared to 8-quinolinyl derivatives.
N-(4-(4-(Cyclopropylmethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide
- Structure: Quinoline-8-sulfonamide linked to a cyclopropylmethyl-piperazine moiety.
- Applications : Used in medicinal chemistry for its solubility and stability; synthesized via multi-step coupling reactions .
- Key Difference : The piperazine substituent enhances solubility and bioavailability compared to the piperidine analog.
Comparative Data Table
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